BenchChemオンラインストアへようこそ!

Neutrophil beta defensin 5

Recombinant Protein Production Endotoxin Control Antimicrobial Peptide Quality

Neutrophil beta defensin 5 (DEFB5, also known as hBD-5 in humans and BNBD5 or B5 in bovines) is a cationic antimicrobial peptide belonging to the beta-defensin family, characterized by a conserved six-cysteine motif forming three intramolecular disulfide bonds. Unlike the more widely expressed beta-defensins (e.g., hBD-1, hBD-2, hBD-3), human DEFB105A (hBD-5) exhibits a highly restricted expression pattern, being specifically expressed in the testis, while bovine BNBD5 is found in neutrophil granules.

Molecular Formula
Molecular Weight
Cat. No. B1578588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeutrophil beta defensin 5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neutrophil Beta Defensin 5: A Tissue-Specific Antimicrobial Peptide with Distinct Expression Profile and Recombinant Availability for Innate Immunity Research


Neutrophil beta defensin 5 (DEFB5, also known as hBD-5 in humans and BNBD5 or B5 in bovines) is a cationic antimicrobial peptide belonging to the beta-defensin family, characterized by a conserved six-cysteine motif forming three intramolecular disulfide bonds [1]. Unlike the more widely expressed beta-defensins (e.g., hBD-1, hBD-2, hBD-3), human DEFB105A (hBD-5) exhibits a highly restricted expression pattern, being specifically expressed in the testis, while bovine BNBD5 is found in neutrophil granules [2][3]. Both orthologs demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria, with recombinant production systems (E. coli, Pichia pastoris) enabling scalable, animal-free sourcing for research applications [4][5].

Neutrophil Beta Defensin 5 Cannot Be Replaced by Other Beta-Defensins in Testis-Specific Innate Immunity and Bovine Neutrophil Function Studies Due to Unique Tissue Localization and Differential Antimicrobial Spectra


Generic substitution of neutrophil beta defensin 5 with other beta-defensins (e.g., hBD-1, hBD-2, hBD-3, hBD-4) is scientifically invalid due to two critical, quantifiable differences. First, human DEFB105A exhibits strict testis-specific expression, a localization pattern not shared by other human beta-defensins, which are broadly distributed in epithelial and leukocyte populations [1]. Substituting hBD-1 (constitutively expressed in epithelia) or hBD-2 (inducible in skin and lung) for hBD-5 would confound experiments investigating male reproductive tract innate immunity [2]. Second, comparative antimicrobial susceptibility testing reveals divergent potency and spectrum: while hBD-3 exhibits potent, broad-spectrum activity against anaerobic Bacteroides spp., hBD-1 and hBD-2 show minimal to limited activity against these same strains, and bovine BNBD5 demonstrates strain-specific efficacy against mycobacteria that differs from that of hBD-3 [3][4]. These quantitative disparities in both expression geography and antimicrobial spectrum preclude simple one-for-one substitution in functional studies and procurement decisions.

Neutrophil Beta Defensin 5: Quantitative Comparator-Based Evidence for Differentiated Selection in Antimicrobial Research


Recombinant Human Beta Defensin 5 Achieves ≥98% Purity with <0.1 EU/µg Endotoxin, Outperforming Typical Custom Peptide Synthesis for In Vitro Functional Assays

Procurement of recombinant human BD-5 from validated commercial sources (e.g., PeproTech®) guarantees a purity of ≥98% by SDS-PAGE and HPLC, with endotoxin levels quantified at <0.1 EU/µg . This purity level is critical for functional antimicrobial assays, as contaminating endotoxin (LPS) can artifactually activate TLR4 signaling and confound measurements of defensin-mediated bacterial killing or immunomodulation. In contrast, custom-synthesized or in-house purified defensins often lack batch-to-batch consistency in purity and endotoxin removal, introducing experimental variability.

Recombinant Protein Production Endotoxin Control Antimicrobial Peptide Quality

Bovine Neutrophil Beta Defensin 5 (BNBD5) Exhibits Broad-Range MIC of 10–300 µg/mL Against E. coli, Defining Its Place in the Defensin Activity Spectrum

The antimicrobial activity of bovine neutrophil beta defensin 5 (BNBD5) against E. coli is characterized by a wide MIC range of 10–300 µg/mL, as documented in the experimentally validated CAMP database entry [1]. This places BNBD5 within a defined activity tier compared to other defensins: it is less potent than human alpha-defensin 5 (HD5) which exhibits an IC99 of 49.5 ± 0.2 µg/mL against E. coli ATCC 25922 [2], but more potent than defensin NP-5 which shows minimal bactericidal activity at 50 µg/mL against most clinical isolates [3]. The broad range underscores strain-dependent efficacy and necessitates species- and application-specific selection.

Antimicrobial Susceptibility Minimum Inhibitory Concentration (MIC) Gram-negative Bacteria

In Vivo Efficacy of Bovine BNBD5: 20 µg Intranasal Dose Significantly Reduces Multidrug-Resistant K. pneumoniae Bacterial Load in Murine Lungs and Spleen

In a controlled mouse model of multidrug-resistant Klebsiella pneumoniae infection, intranasal administration of 20 µg of synthetic bovine BNBD5 (B5) twice prior to challenge significantly decreased bacterial burden in both lungs and spleen compared to untreated infected controls [1]. This in vivo protection was achieved despite the peptide failing to directly kill K. pneumoniae in vitro, indicating an immunomodulatory mechanism of action distinct from direct bactericidal defensins like hBD-3 [1]. Quantitative histopathological scoring also confirmed alleviation of lung tissue damage in B5-treated mice.

In Vivo Efficacy Multidrug-Resistant Pathogens Pulmonary Infection Model

Human DEFB105A (hBD-5) mRNA is Exclusively Detected in Testis Tissue, While Other Beta-Defensins Show Broad Epithelial Expression

Gene expression analysis demonstrates that DEFB105A (hBD-5) mRNA is specifically expressed in human testis, in stark contrast to the broad epithelial and leukocyte distribution of hBD-1, hBD-2, hBD-3, and hBD-4 [1][2]. This singular tissue tropism makes hBD-5 a uniquely specific marker and functional component of the male reproductive tract's innate immune barrier, whereas substitution with any other beta-defensin would introduce an expression profile irrelevant to testicular or epididymal physiology.

Tissue-Specific Expression Reproductive Immunology Innate Immunity

BNBD5 Demonstrates Antimycobacterial Activity Against M. smegmatis, Expanding the Therapeutic Scope Beyond Typical Gram-Positive and Gram-Negative Targets

Recombinant mature bovine neutrophil β-defensin 5 (mBNBD5), expressed in Pichia pastoris, exhibits antimicrobial activity against Mycobacterium smegmatis in vitro [1]. This extends the antimicrobial spectrum of BNBD5 beyond the Gram-positive and Gram-negative bacteria typically assessed for defensins. For comparison, full-length human β-defensin 3 (hBD-3) demonstrates an MIC of 62.6 µg/mL against M. smegmatis [2], and the reported MIC of hBD-3 against M. tuberculosis ranges from 24 to 96.2 µg/mL [3]. The activity of BNBD5 against mycobacteria suggests a shared but not necessarily equipotent spectrum with hBD-3, warranting species-specific evaluation.

Antimycobacterial Mycobacterium smegmatis Tuberculosis Model

Strategic Procurement and Application Scenarios for Neutrophil Beta Defensin 5 in Innate Immunity and Host-Directed Therapy Research


Investigating Testis-Specific Innate Immune Mechanisms in Male Reproductive Biology

Procure recombinant human BD-5 (hBD-5) for ex vivo or in vitro studies examining the role of beta-defensins in protecting the male reproductive tract from ascending microbial infections. Given its exclusive expression in testis [1], hBD-5 is the only beta-defensin suitable for modeling this specific niche; using hBD-1 or hBD-2 would not replicate the in vivo expression pattern. The high-purity, low-endotoxin recombinant product ensures that observed antimicrobial or immunomodulatory effects are attributable to hBD-5 and not to contaminating TLR agonists .

Evaluating Host-Directed Immunomodulatory Therapies Against Multidrug-Resistant Gram-Negative Pulmonary Infections

Select bovine BNBD5 (B5) for in vivo murine models of multidrug-resistant K. pneumoniae pneumonia. Unlike direct-acting bactericidal defensins, BNBD5 provides protection by modulating the host inflammatory response and enhancing bacterial clearance without direct in vitro killing [1]. This mechanism is particularly relevant for combating antibiotic-resistant pathogens where conventional antimicrobials fail. The established dosing regimen (20 µg intranasal) and documented reduction in pulmonary bacterial load provide a robust experimental framework for preclinical testing of BNBD5 as an adjuvant therapy.

Expanding the Antimicrobial Spectrum of Defensin Libraries to Include Antimycobacterial Activity

Incorporate recombinant BNBD5 into screening panels for antimycobacterial drug discovery, particularly against Mycobacterium smegmatis as a surrogate for M. tuberculosis [1]. While hBD-3 also exhibits antimycobacterial activity, BNBD5 offers a bovine ortholog that may reveal species-specific differences in mechanism or potency. Comparative MIC assays between BNBD5 and hBD-3 can delineate structure-activity relationships critical for peptide engineering efforts aimed at developing novel antitubercular agents.

Comparative Studies of Beta-Defensin Structure-Activity Relationships and Immunomodulatory Functions

Utilize both human BD-5 and bovine BNBD5 as specialized tools in comparative defensin biology. The divergent tissue expression patterns (testis-specific hBD-5 vs. neutrophil-derived BNBD5) and differential antimicrobial spectra (E. coli MIC range of 10-300 µg/mL for BNBD5 [1] vs. antimycobacterial activity ) provide a rich dataset for evolutionary and functional studies. Such comparisons are essential for understanding how defensin specialization has occurred across species and tissues, informing the rational design of synthetic defensin analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neutrophil beta defensin 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.